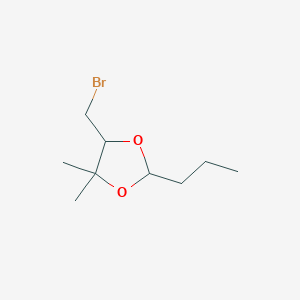
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This particular compound is characterized by the presence of a bromomethyl group attached to the dioxolane ring, along with two methyl groups and a propyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the bromomethylation of a suitable precursor, such as 4,4-dimethyl-2-propyl-1,3-dioxolane, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an organic solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production of this compound.
Análisis De Reacciones Químicas
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions with various biomolecules, leading to the formation of covalent bonds. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane include other bromomethyl-substituted dioxolanes and related cyclic ethers. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, 5-(Chloromethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane is a related compound with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes .
Propiedades
Número CAS |
89995-40-4 |
|---|---|
Fórmula molecular |
C9H17BrO2 |
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c1-4-5-8-11-7(6-10)9(2,3)12-8/h7-8H,4-6H2,1-3H3 |
Clave InChI |
RCGATKJALKTDRE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OC(C(O1)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
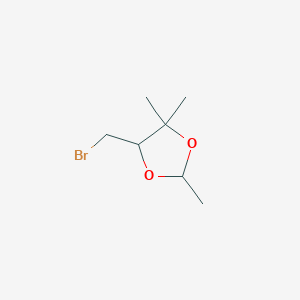
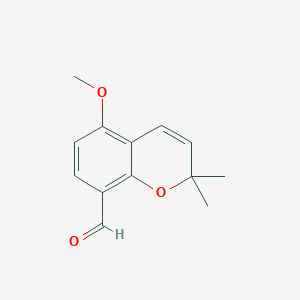
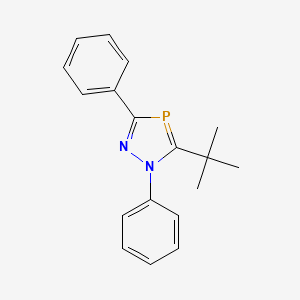
acetic acid](/img/structure/B14370606.png)
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)
![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
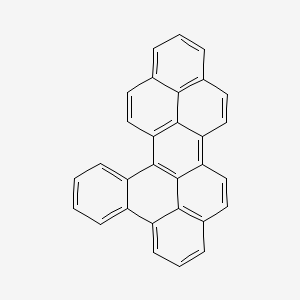
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)
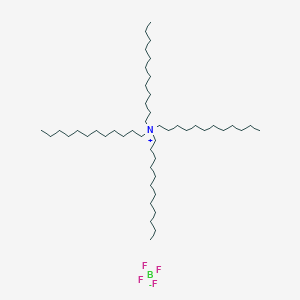
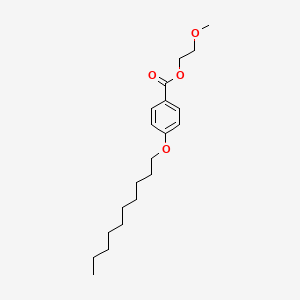

![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
